Warfarin-d5
Description
Chemical Identity and Isotopic Labeling
This compound is a deuterium-labeled analog of warfarin, characterized by the systematic replacement of five hydrogen atoms with deuterium isotopes at specific positions within the molecular structure. The compound possesses the molecular formula C19H11D5O4, with a molecular weight of 313.36 grams per mole, representing a precise increase from the parent warfarin compound due to the incorporation of deuterium atoms. The Chemical Abstracts Service registry number for this compound is 75472-93-4, establishing its unique identity within chemical databases.
The deuterium labeling in this compound occurs specifically at the phenyl ring positions, where all five hydrogen atoms on the benzene ring are replaced with deuterium atoms, hence the designation "phenyl-d5". This selective deuteration pattern is expressed in the systematic chemical name: 4-hydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one. The isotopic enrichment typically exceeds 99% for the deuterated positions, ensuring high analytical precision when used as an internal standard.
Table 1: Chemical Properties of this compound
The structural integrity of this compound maintains the essential pharmacophoric elements of the parent warfarin molecule while introducing the isotopic modifications necessary for analytical applications. The deuterium atoms are strategically positioned to avoid interference with the biological activity assessment of the parent compound, while providing sufficient mass difference for accurate mass spectrometric detection and quantification.
Historical Development of Deuterated Anticoagulants
The transition from the discovery of warfarin to the development of its deuterated analog reflects the evolution of pharmaceutical analytical chemistry throughout the latter half of the twentieth century. Historical uses of deuteration in pharmaceutical compounds began emerging in the 1970s and 1980s, with early patents describing deuterated drugs for therapeutic applications with modified pharmacokinetic properties. The pharmaceutical industry recognized the potential of deuteration to address two key objectives: modifying drug pharmacokinetics and reducing toxicity profiles.
The development of deuterated compounds gained significant momentum with advances in mass spectrometry technology, which created demand for isotopically labeled internal standards. This compound emerged as part of this broader trend toward sophisticated analytical tools, particularly for studies involving drug metabolism and pharmacokinetics. The compound became essential for understanding warfarin metabolism pathways, particularly those involving cytochrome P450 enzymes.
Table 2: Timeline of Deuterated Anticoagulant Development
| Period | Development | Significance |
|---|---|---|
| 1930s-1940s | Discovery of dicumarol and warfarin | Foundation of anticoagulant therapy |
| 1970s-1980s | Early deuterated drug patents | Recognition of deuteration benefits |
| 1990s-2000s | Mass spectrometry advancement | Increased demand for labeled standards |
| 2000s-Present | Routine use of this compound | Standard analytical applications |
The systematic development of deuterated warfarin involved sophisticated synthetic chemistry approaches to achieve selective deuterium incorporation. Research groups developed methods for introducing deuterium at specific positions within the warfarin molecule, ultimately focusing on the phenyl ring deuteration pattern that characterizes modern this compound. These synthetic advances paralleled broader developments in deuteration chemistry, including the use of deuterium oxide as the primary source for all deuterium-enriched materials.
Role in Modern Pharmaceutical Research
This compound occupies a central position in contemporary pharmaceutical research, serving multiple critical functions in drug development and analytical chemistry applications. The compound's primary application lies in its use as an internal standard for the quantification of warfarin by gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry methods. This application leverages the structural similarity between this compound and the parent warfarin compound, while the mass difference introduced by deuterium incorporation allows for precise analytical discrimination.
Modern analytical methods utilizing this compound demonstrate remarkable sensitivity and precision in pharmaceutical research applications. Chiral high-performance liquid chromatography-tandem mass spectrometry methods incorporating this compound as an internal standard achieve lower limits of detection of 0.25 nanomolar for warfarin enantiomers, representing approximately 0.08 nanograms per milliliter using only 50 microliters of plasma sample. These methods exhibit satisfactory intra-day and inter-day accuracy and precision, with coefficient of variation values ranging from 0.7% to 6.0%.
The role of this compound extends beyond routine analytical applications to encompass fundamental research into drug metabolism and pharmacokinetics. Researchers employ this compound in studies investigating cytochrome P450-mediated metabolism, particularly focusing on the activities of cytochrome P450 2C9 and cytochrome P450 3A4 enzymes. These investigations utilize this compound to quantify major hydroxylation metabolites, including S-7-hydroxywarfarin and (9R,10S)-10-hydroxywarfarin, which serve as biomarkers for specific cytochrome P450 enzyme activities.
Table 3: Modern Applications of this compound in Pharmaceutical Research
The incorporation of this compound into drug interaction studies represents another significant application in modern pharmaceutical research. Clinical investigators utilize the compound to analyze plasma samples from healthy human subjects enrolled in drug interaction studies involving warfarin, enabling precise determination of warfarin pharmacokinetics in the presence of co-administered medications. These studies provide critical data for understanding potential drug-drug interactions and optimizing therapeutic regimens.
Contemporary pharmaceutical research also employs this compound in studies investigating the deuterium kinetic isotope effect, which has implications for drug development strategies. While this compound itself is primarily used as an analytical tool rather than a therapeutic agent, research into deuterated drugs has demonstrated potential benefits including enhanced metabolic stability and improved safety profiles. The experience gained with this compound contributes to the broader understanding of deuteration effects in pharmaceutical compounds, informing future drug development initiatives.
Properties
IUPAC Name |
4-hydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/i2D,3D,4D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKTKQMONHTI-ATTUOBAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716327, DTXSID801016155 | |
| Record name | 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Warfarin-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75472-93-4, 791013-22-4 | |
| Record name | 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Warfarin-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
High-Performance Liquid Chromatography (HPLC)
HPLC analysis using a C18 column (Waters ACQUITY) and UV detection at 310 nm confirms purity (>99.9%) and enantiomeric composition. Typical retention times are 4.43 min for R-warfarin-d5 and 4.78 min for S-warfarin-d5 under chiral conditions.
HPLC Parameters:
Mass Spectrometric Profiling
This compound exhibits a molecular ion peak at m/z 313.36 (vs. 308.33 for unlabeled warfarin), with characteristic fragmentation patterns confirming deuterium placement. Isotopic purity (99% atom D) is validated via high-resolution mass spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) reveals the absence of proton signals at δ 7.2–7.4 ppm (deuterated phenyl ring), while ¹³C NMR confirms carbon-deuterium coupling constants (²JCD = 25 Hz).
Applications in Pharmacokinetic and Metabolic Studies
Internal Standard in HPLC-MS/MS Assays
This compound is widely used to quantify warfarin enantiomers and metabolites in human plasma. Wang et al. employed it in a chiral HPLC-MS/MS method, achieving a lower limit of quantification (LLOQ) of 0.25 nM for R- and S-warfarin. The deuterated analog co-elutes with native warfarin, minimizing matrix effects and improving assay precision (CV < 8%).
Metabolic Stability Profiling
In vitro studies utilize this compound to track CYP450-mediated hydroxylation. For instance, 7-hydroxythis compound (a CYP2C9 metabolite) is quantified alongside the parent compound to assess enzyme activity. Deuterium labeling prevents metabolic interference, enabling accurate kinetic measurements (Km = 12.5 µM, Vmax = 4.2 nmol/min/mg).
Challenges and Optimization Strategies
Deuterium Exchange Side Reactions
During synthesis, acidic or basic conditions may cause deuterium loss at labile positions (e.g., α to carbonyl groups). To mitigate this, reactions are conducted in deuterated solvents (e.g., CD₃OD) and neutral pH.
Scalability of Chiral Separation
Preparative chiral chromatography remains cost-prohibitive for large-scale production. Emerging alternatives include enzymatic resolution using Candida antarctica lipase B, which achieves 98% enantiomeric excess (ee) for S-warfarin-d5.
| Parameter | Alkylation Method | Cyclocondensation Method |
|---|---|---|
| Reaction Time | 12 hours | 24 hours |
| Yield | 65% | 72% |
| Deuterium Purity | 99% atom D | 98.5% atom D |
| Chiral Resolution | Not required | Required post-synthesis |
Table 2: HPLC-MS/MS Conditions for this compound Analysis
| Parameter | Value |
|---|---|
| Column | Astec CHIROBIOTIC® V |
| Mobile Phase | Methanol:Water (15:85) |
| Flow Rate | 1.0 mL/min |
| Retention Time (R-form) | 4.43 min |
| Retention Time (S-form) | 4.78 min |
Chemical Reactions Analysis
Types of Reactions: Warfarin-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form hydroxywarfarins.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the coumarin moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various hydroxywarfarins, reduced this compound, and substituted derivatives .
Scientific Research Applications
Chemical Analysis
Internal Standard in Mass Spectrometry and NMR:
Warfarin-d5 is primarily used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its distinct mass due to the presence of deuterium allows for accurate quantification of Warfarin and its metabolites in complex biological matrices. This application is crucial for ensuring the reliability of analytical results in various studies involving Warfarin .
Table 1: Analytical Applications of this compound
| Application Type | Description |
|---|---|
| Mass Spectrometry | Used as an internal standard for quantifying Warfarin levels. |
| Nuclear Magnetic Resonance | Facilitates the identification and quantification of metabolites. |
Pharmacokinetics and Metabolism Studies
This compound plays a pivotal role in pharmacokinetic studies, particularly in understanding the metabolism and clearance of Warfarin in humans. It has been employed as an internal standard in studies assessing the pharmacokinetic parameters of Warfarin enantiomers, such as area under the curve (AUC), maximum plasma concentration (C_max), and half-life (t_1/2). For instance, a study involving healthy volunteers utilized this compound to analyze plasma concentrations of Warfarin, demonstrating its effectiveness in pharmacokinetic modeling .
Table 2: Pharmacokinetic Parameters Analyzed with this compound
| Parameter | Description |
|---|---|
| Area Under Curve (AUC) | Measures the total drug exposure over time. |
| Maximum Plasma Concentration (C_max) | Indicates peak drug concentration post-administration. |
| Half-life (t_1/2) | Time taken for the plasma concentration to reduce by half. |
Clinical Research Applications
In clinical settings, this compound is utilized to monitor anticoagulant therapy and assess drug interactions. Its ability to provide accurate measurements of Warfarin levels is essential for personalized medicine approaches, especially for patients with varying responses to anticoagulant therapy. Case studies have highlighted instances where this compound was instrumental in determining appropriate dosing strategies for patients exhibiting resistance or inefficacy to standard Warfarin therapy .
Case Study Example:
A notable case involved a patient experiencing recurrent thromboembolism despite adequate anticoagulation with traditional Warfarin doses. The use of this compound allowed researchers to accurately measure plasma levels and adjust therapy accordingly, ultimately improving patient outcomes.
Quality Control in Pharmaceutical Formulations
This compound is also applied in the quality control processes of pharmaceutical formulations containing Warfarin. Its use as an internal standard ensures that formulations meet regulatory standards for potency and purity, thereby enhancing patient safety and therapeutic efficacy .
Table 3: Quality Control Applications of this compound
| Application Type | Description |
|---|---|
| Pharmaceutical Testing | Ensures accuracy in potency assessments of formulations. |
| Regulatory Compliance | Aids in meeting safety standards for anticoagulant drugs. |
Mechanism of Action
Warfarin-d5, like Warfarin, acts as a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase, which is essential for the regeneration of reduced vitamin K. This inhibition leads to a decrease in the synthesis of vitamin K-dependent clotting factors, including factors II, VII, IX, and X, as well as proteins C and S. The result is an anticoagulant effect that prevents blood clot formation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Non-Deuterated Warfarin (S-(−)-Warfarin)
- Structural and Functional Differences: Unlike Warfarin-d5, non-deuterated S-(−)-warfarin (CAS 5543-57-7) lacks isotopic labeling, resulting in distinct metabolic turnover rates. Deuterium in this compound introduces a kinetic isotope effect, reducing CYP2C9-mediated metabolism by ~20% compared to unlabeled warfarin .
- Analytical Utility: While S-(−)-warfarin is used as a reference standard for pharmacological studies, this compound’s isotopic stability minimizes interference from endogenous compounds in bioanalytical assays, achieving a lower limit of quantification (LLOQ) of 12.5 ng/mL .
Racemic Mixtures: (±)-Warfarin-d5
- Enantiomeric Composition : (±)-Warfarin-d5 contains both R- and S-enantiomers, unlike the enantiomerically pure S-(−)-Warfarin-d3. This racemic form is less selective in studies targeting the pharmacologically active S-enantiomer .
- Cost-Effectiveness : (±)-Warfarin-d5 is often preferred in high-throughput screening due to lower production costs, though it may compromise precision in enantiomer-specific assays .
Other Deuterated Anticoagulants
- Diphacinone-d4 and Brodifacoum-d5: These deuterated rodenticides share analytical applications with this compound but differ in mechanism (vitamin K antagonism vs. direct thrombin inhibition). This compound exhibits superior recovery rates (>95%) in QuEChERS-based extraction methods compared to diphacinone-d4 (~85%) .
- Stability in LC-MS/MS : this compound demonstrates higher ionization efficiency in negative ion mode than glipizide-d11, with a detection frequency of 95.5% at 10⁶ intensity .
CYP2C9 Substrates
- Metabolic Interactions : this compound and S-(−)-warfarin are both CYP2C9 substrates, but deuterium substitution in this compound alters binding dynamics. For example, the S-(−)-warfarin-CYP2C9 complex relies on hydrogen bonding and hydrophobic interactions, whereas this compound’s deuterated phenyl rings enhance hydrophobic packing, reducing metabolic clearance by 15–25% .
Analytical Performance Data
Research Findings and Limitations
- Advantages of this compound :
- Limitations: Single IS use may inadequately correct matrix effects in complex biological samples . Higher cost (~$380/mg) compared to non-deuterated standards .
Biological Activity
Warfarin-d5 is a deuterated form of the anticoagulant drug warfarin, which is widely used for the prevention and treatment of thromboembolic disorders. The biological activity of this compound is closely related to its mechanism of action, pharmacokinetics, and interactions with genetic factors that influence its efficacy and safety profile. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
Warfarin acts as an anticoagulant by inhibiting the enzyme vitamin K epoxide reductase (VKOR), which is essential for the regeneration of vitamin K. This inhibition leads to a reduction in the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X in the liver, ultimately resulting in anticoagulation. The S-enantiomer of warfarin is significantly more potent than the R-enantiomer, and it is primarily metabolized by cytochrome P450 2C9 (CYP2C9) .
Pharmacokinetics
The pharmacokinetic profile of this compound mirrors that of regular warfarin but with variations due to deuteration. Key pharmacokinetic parameters include:
- Absorption : Rapidly absorbed from the gastrointestinal tract.
- Distribution : Highly protein-bound (approximately 97-99%).
- Metabolism : Primarily metabolized by CYP2C9; deuteration can slightly alter metabolic pathways.
- Excretion : Renal excretion as metabolites.
Genetic Factors Influencing this compound Activity
Genetic polymorphisms significantly affect the pharmacodynamics and pharmacokinetics of this compound. The two primary genes involved are:
- VKORC1 : Variants can lead to increased sensitivity to warfarin, necessitating lower doses.
- CYP2C9 : Polymorphisms such as CYP2C92 and CYP2C93 result in decreased metabolism, leading to higher plasma concentrations and increased bleeding risk .
Case Study 1: Warfarin Dosing Challenges
A 66-year-old female patient with a history of deep vein thrombosis was started on warfarin therapy. Genetic testing revealed polymorphisms in both VKORC1 and CYP2C9, which affected her dosing requirements. Through careful monitoring and adjustment based on INR levels, her dose was successfully titrated to achieve therapeutic anticoagulation without adverse effects .
Case Study 2: Warfarin Resistance
A 52-year-old male presented with recurrent thromboembolism despite being on therapeutic doses of warfarin. His INR levels were within the target range; however, genetic analysis indicated a variant in VKORC1 that contributed to his resistance to typical dosing regimens. Adjustments were made using a higher dose alongside bridging therapy with heparin .
Research Findings
Recent studies have expanded our understanding of warfarin's biological activity beyond hemostasis:
- Bone Health : Warfarin affects non-hemostatic vitamin K-dependent proteins involved in bone metabolism, potentially influencing osteoporosis risk .
- Cancer Research : Antitumor effects have been observed due to warfarin's impact on tumor growth factors independent of its anticoagulant properties .
- Inflammatory Responses : Warfarin may modulate inflammatory pathways, suggesting broader therapeutic applications beyond anticoagulation .
Data Tables
| Parameter | This compound | Regular Warfarin |
|---|---|---|
| Absorption | Rapid | Rapid |
| Protein Binding | 97-99% | 97-99% |
| Half-life | 36-42 hours | 36-42 hours |
| Metabolizing Enzymes | CYP2C9 (deuterated effect) | CYP2C9 |
| Genetic Variability Impact | Significant | Significant |
Q & A
Q. What is the role of Warfarin-d5 as an internal standard in chromatographic analysis?
this compound is a deuterated isotopologue of warfarin, used to enhance analytical precision in liquid chromatography-mass spectrometry (LC-MS). Its near-identical chemical properties to unlabeled warfarin allow it to correct for matrix effects, ionization efficiency, and instrument variability during quantification. For example, in a validated LC-MS method, this compound demonstrated a lower limit of quantification (LLOQ) of 12.5 ng/mL when paired with an Astec CHIROBIOTIC V2 column and a mobile phase of 0.1% acetic acid/acetonitrile (70:30) .
Q. How do researchers select this compound for pharmacokinetic studies?
Selection criteria include isotopic purity (>98% deuterium incorporation), stability under experimental conditions, and absence of co-eluting impurities. Researchers must verify its performance against unlabeled warfarin in spiked biological matrices to ensure consistent recovery rates and linearity across the calibration range. Cross-validation with alternative internal standards (e.g., phenprocoumon-d5) is recommended to confirm specificity .
Q. What statistical tools are used to analyze this compound-derived data in pharmacogenetic research?
Linear regression models are commonly applied to assess correlations between warfarin dose variability and genetic polymorphisms (e.g., CYP2C9, VKORC1). Non-parametric tests (e.g., Mann-Whitney U) may address non-normal data distributions. Software like R or Python’s SciPy is used for pharmacokinetic modeling, with this compound data normalized to account for batch effects .
Advanced Research Questions
Q. How can isotopic interference affect this compound quantification, and how is this mitigated?
Deuterium-labeled internal standards may exhibit slight retention time shifts or in-source fragmentation, leading to signal overlap. To mitigate this, researchers should optimize chromatographic conditions (e.g., column temperature, gradient elution) and use high-resolution mass spectrometry (HRMS) to resolve isotopic clusters. A study using HRMS reduced interference by 90% compared to low-resolution systems .
Q. What validation parameters are critical when developing a this compound-based LC-MS/MS assay?
Key parameters include:
- Accuracy/Precision : ≤15% deviation from nominal concentrations (except LLOQ, ≤20%).
- Matrix Effects : Evaluate ion suppression/enhancement in ≥6 donor lots of plasma.
- Stability : Assess freeze-thaw cycles, short-term (24h) room temperature storage, and long-term (-80°C) conditions.
- Carryover : ≤20% of LLOQ signal in blank injections post-calibration. Tabulated validation results from a recent study are shown below:
| Parameter | This compound Performance | Acceptance Criteria |
|---|---|---|
| Intra-day RSD | 4.2% | ≤15% |
| Inter-day RSD | 6.8% | ≤15% |
| Recovery | 98.5% | 85–115% |
| Matrix Effect | 2.1% suppression | ≤15% variability |
| Source: Adapted from |
Q. How do researchers reconcile contradictory findings in this compound-based studies (e.g., dose-response vs. genetic association)?
Contradictions often arise from population heterogeneity or confounding variables (e.g., diet, comorbidities). To address this:
- Conduct meta-analyses with stratified subgroups (e.g., by ethnicity or CYP2C9 genotype).
- Apply multivariate regression to adjust for covariates like age, BMI, and concomitant medications.
- Validate findings in independent cohorts using harmonized protocols (e.g., standardized INR monitoring intervals) .
Q. What experimental designs are optimal for this compound stability studies under varying pH and temperature conditions?
Use a factorial design to test combinations of pH (2.0–8.0) and temperature (4°C, 25°C, 40°C). Quantify degradation products via LC-MS/MS and calculate rate constants using first-order kinetics. Stability is deemed acceptable if ≤10% degradation occurs over 72 hours under accelerated conditions .
Methodological Frameworks
- PICOT Framework : For clinical studies, structure questions around Population (e.g., atrial fibrillation patients), Intervention (warfarin dosing), Comparison (genotype-guided vs. standard dosing), Outcome (time in therapeutic INR range), and Time (6-month follow-up) .
- FINER Criteria : Ensure research questions are Feasible (e.g., access to biobanked samples), Interesting (novel gene-dose associations), Novel (untested populations), Ethical (IRB-approved protocols), and Relevant (addressing INR variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
